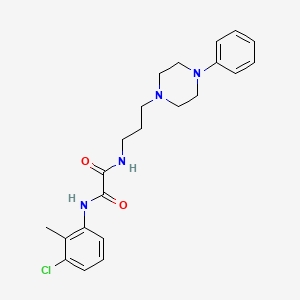
N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as OPC-14523, is a novel compound that has been studied for its potential use in the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Structural Studies
- A novel one-pot synthetic approach for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method is operationally simple and high yielding, providing a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
- The structure of a N,N′-bis(substituted)oxamide compound was elucidated, revealing the geometric relationship between the chlorohydroxyphenyl ring and the oxalamide unit, contributing to a three-dimensional supramolecular structure (Chang Wang et al., 2016).
Pharmacological Activities
- Arylpiperazine derivatives bearing a pyrrolidin-2-one fragment have been synthesized and evaluated for their potential antiarrhythmic, antihypertensive, and α-adrenolytic activities. Several compounds displayed strong activities, suggesting their effects may be related to their alpha-adrenolytic properties (Malawska et al., 2002).
- New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have been synthesized, exhibiting broad spectra of activity across preclinical seizure models. This indicates their potential as hybrid anticonvulsant agents (Kamiński et al., 2015).
Chemical Synthesis and Evaluation
- Novel N-substitutedphenyl-2-pyrazolylnicotinamides, based on the agrochemical structure of anthranilic diamides, were synthesized and exhibited notable insecticidal and fungicidal activities. This research contributes valuable insights for the development of new agrochemical agents (Jun‐Yan Shang et al., 2019).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-17-19(23)9-5-10-20(17)25-22(29)21(28)24-11-6-12-26-13-15-27(16-14-26)18-7-3-2-4-8-18/h2-5,7-10H,6,11-16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOSANXWAYQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2812286.png)
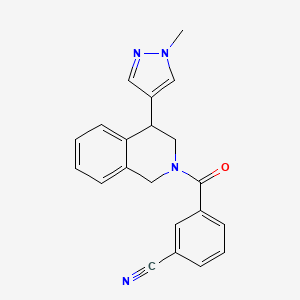
![4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2812288.png)
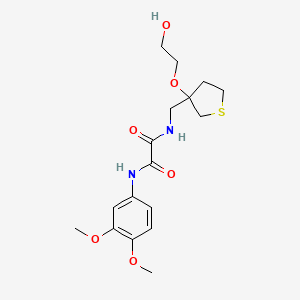
![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)
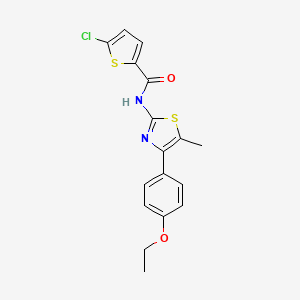

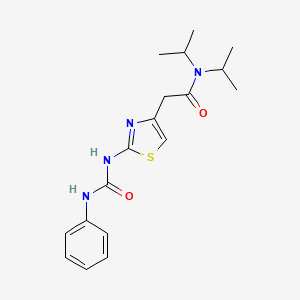
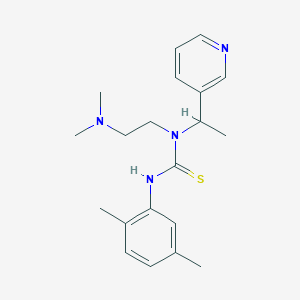
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)
![N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2812301.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)